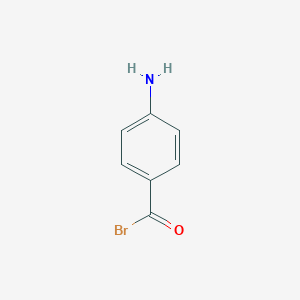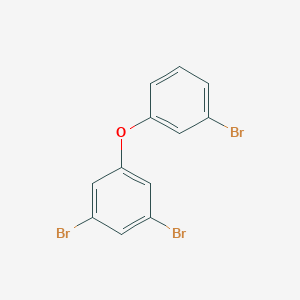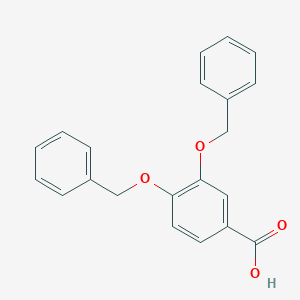
3,4-Bis(benzyloxy)benzoic acid
Vue d'ensemble
Description
3,4-Bis(benzyloxy)benzoic acid is a substituted benzoic acid . Its molecular formula is C21H18O4 . It has a molecular weight of 334.37 .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(benzyloxy)benzoic acid consists of a benzoic acid core with benzyloxy groups attached at the 3 and 4 positions . The InChI code for this compound is1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) . Chemical Reactions Analysis
Benzylic acids, like 3,4-Bis(benzyloxy)benzoic acid, are susceptible to oxidative degradation, especially when the benzylic position is not completely substituted . The reaction is endothermic and requires energy .Physical And Chemical Properties Analysis
3,4-Bis(benzyloxy)benzoic acid is a solid at room temperature . It should be stored in a dry place .Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
3,4-Bis(benzyloxy)benzoic acid: is used in the synthesis of N-substituted benzimidazole carboxamides . These compounds have shown promising results in biological studies, particularly for their antiproliferative activity against certain cancer cell lines, such as the MCF-7 breast cancer cell line . The presence of benzyloxy groups is crucial for the biological activity of these derivatives.
Antioxidative Activity
The compound has been utilized to create derivatives that exhibit significant antioxidative activity . This is particularly important in the development of new antioxidants that can scavenge free radicals and protect the body from oxidative stress, which is linked to various chronic diseases.
Antibacterial Applications
Derivatives of 3,4-Bis(benzyloxy)benzoic acid have been tested for their antibacterial activity . One such derivative showed strong activity against the Gram-positive bacterium Enterococcus faecalis, indicating potential for the development of new antibacterial agents.
Photocatalysis
The structural properties of 3,4-Bis(benzyloxy)benzoic acid make it suitable for modification into compounds used in photocatalysis . Photocatalysts derived from this compound can be employed in environmental applications, such as the degradation of pollutants or the conversion of solar energy into chemical energy.
Coordination Polymers
3,4-Bis(benzyloxy)benzoic acid: can be appended to metals to form coordination polymers with unique opto-electronic properties . These materials are of interest for their potential applications in sensing technologies and electronic devices.
Drug Design and Pharmacokinetics
The compound’s structure is conducive to modifications that affect drug-like properties, such as solubility and permeability . It can be used as a precursor in the design of molecules with improved pharmacokinetic profiles, which is essential for the development of new medications.
Safety And Hazards
Propriétés
IUPAC Name |
3,4-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOKJLCIKSFPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445890 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)benzoic acid | |
CAS RN |
1570-05-4 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
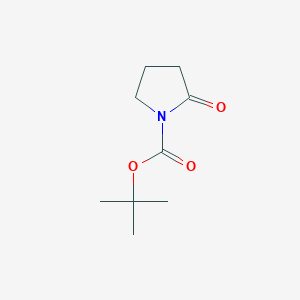
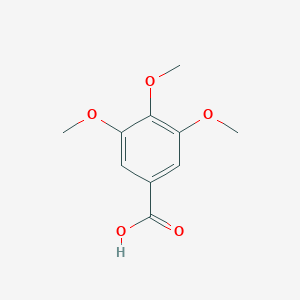
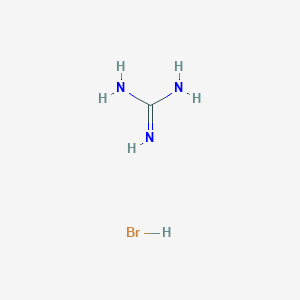
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
